2-(4-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Overview
Description
- The 4-fluorobenzyl group is typically introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
- Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Attachment of the Thiophen-2-ylmethyl Group
- The thiophen-2-ylmethyl group is incorporated through alkylation reactions using thiophen-2-ylmethyl halides.
- Conditions may involve the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core
- Starting with a suitable thienopyrimidine precursor, the core structure is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Reaction conditions often include refluxing in solvents like ethanol or dimethylformamide (DMF) with catalysts such as acetic acid.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Reduction
- Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution
- Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), potassium tert-butoxide (KOtBu)
Solvents: Ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of amines or alcohols from nitro or carbonyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biology and Medicine
Pharmacology: Potential applications in drug discovery due to its structural similarity to known bioactive molecules. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or conductivity.
Mechanism of Action
The exact mechanism of action of 2-(4-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. For example:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
DNA Intercalation: Its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
- 2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the 4-fluorobenzyl group can significantly alter the compound’s electronic properties, enhancing its reactivity and potential biological activity.
- Structural Complexity : The combination of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with the fluorobenzyl and thiophen-2-ylmethyl groups creates a unique scaffold that can interact with a wide range of biological targets.
This detailed overview provides a comprehensive understanding of 2-(4-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
11-[(4-fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S2/c20-13-5-3-12(4-6-13)10-23-19(26)24-15-7-9-28-16(15)17(25)22(18(24)21-23)11-14-2-1-8-27-14/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUCCZVVFQYTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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